4-Nitrobenzoic acid CAS number and molecular structure
4-Nitrobenzoic acid CAS number and molecular structure
An In-depth Technical Guide to 4-Nitrobenzoic Acid
This technical guide provides a comprehensive overview of 4-Nitrobenzoic acid, a significant compound in research and industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols, and its role as a synthetic precursor.
Core Identification
CAS Number: 62-23-7[1]
Molecular Structure: 4-Nitrobenzoic acid is an organic compound featuring a benzene ring substituted with a carboxylic acid group and a nitro group at the para (4) position.
Chemical Formula: C₇H₅NO₄
Synonyms: p-Nitrobenzoic acid, PNBA, 1-Carboxy-4-nitrobenzene[2][3]
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for 4-Nitrobenzoic acid, facilitating easy reference and comparison.
| Property | Value |
| Molecular Weight | 167.12 g/mol [1] |
| Melting Point | 237-240 °C[1] |
| Boiling Point | 220-221 °C |
| Density | 1.61 g/cm³ at 20 °C[4] |
| Solubility in Water | 0.42 g/L at 20 °C (slightly soluble)[1] |
| pKa | 3.44[5] |
| log Kow (LogP) | 1.89[5] |
| LD50 (Oral, Rat) | 1960 mg/kg[1][6] |
Experimental Protocols
Detailed methodologies for key experiments involving 4-Nitrobenzoic acid are provided below.
Synthesis of 4-Nitrobenzoic Acid via Oxidation of p-Nitrotoluene
This protocol describes a common method for the laboratory synthesis of 4-Nitrobenzoic acid.
Materials and Reagents:
-
p-Nitrotoluene
-
Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇)
-
Sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
A mixture of p-nitrotoluene and a strong oxidizing agent (such as potassium permanganate) is prepared.
-
The mixture is heated under alkaline conditions, for instance, in a sodium hydroxide solution.
-
Following the completion of the reaction, the mixture is filtered to eliminate oxidation by-products.
-
The resulting filtrate is then acidified using dilute hydrochloric acid, leading to the precipitation of 4-Nitrobenzoic acid.
-
The precipitate is purified through recrystallization to yield pure 4-Nitrobenzoic acid.[7]
Synthesis of Procaine from 4-Nitrobenzoic Acid
This protocol outlines the use of 4-Nitrobenzoic acid as a key intermediate in the synthesis of the local anesthetic, procaine.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
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4-Nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to produce 4-nitrobenzoyl chloride.[8][9]
Step 2: Esterification to form Nitrocaine
-
4-Nitrobenzoyl chloride is esterified with 2-diethylaminoethanol.[9]
-
In a typical procedure, 60g of p-nitrobenzoic acid, 360g of xylene, and 44g of diethylaminoethanol are added to a three-necked flask.[10]
-
The mixture is heated to reflux at a temperature of 141-143°C for a duration of 8 to 12 hours to separate water.[10]
-
After the reaction is complete, the mixture is cooled, and the xylene is recovered under reduced pressure.[10]
Step 3: Reduction of the Nitro Group to form Procaine
-
The intermediate, nitrocaine, is then subjected to a reduction reaction to convert the nitro group to an amino group.
-
This reduction can be achieved through catalytic hydrogenation, for example, using a Raney nickel catalyst and hydrogen gas.[9]
-
Alternatively, the reduction can be carried out using iron powder in the presence of an acid.[11]
Workflow Visualization
The following diagram illustrates the synthetic pathway from 4-Nitrobenzoic acid to Procaine, a widely used local anesthetic.
Caption: Synthetic pathway from 4-Nitrobenzoic acid to Procaine.
Applications in Research and Drug Development
4-Nitrobenzoic acid is a versatile building block in organic synthesis with numerous applications in the pharmaceutical and chemical industries:
-
Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including folic acid, p-aminobenzoic acid (PABA), and local anesthetics like procaine and benzocaine.[2][12][13]
-
Dye and Pigment Industry: It serves as an intermediate in the manufacturing of dyes and pigments.[2]
-
Agrochemicals: 4-Nitrobenzoic acid is utilized in the synthesis of compounds for crop protection.[2][12]
-
Polymer Chemistry: It is employed in the formulation of polymers and resins to enhance material properties.[12]
-
Analytical Chemistry: This compound is used as a reagent in various analytical methods.[12]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. carlroth.com [carlroth.com]
- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 8. prepchem.com [prepchem.com]
- 9. A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. A synthetic method of procaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. Procaine synthesis - chemicalbook [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 4-Nitrobenzoic acid 99.5% | 62-23-7 | C7H5NO4 | Manufacturer [liskonchem.com]
